molecular formula C15H15N3S B8596063 5-Butyl-2-(4-isothiocyanatophenyl)pyrimidine CAS No. 101478-41-5

5-Butyl-2-(4-isothiocyanatophenyl)pyrimidine

Cat. No. B8596063
CAS RN: 101478-41-5
M. Wt: 269.4 g/mol
InChI Key: QVSUZCIVIDTTBM-UHFFFAOYSA-N
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Description

5-Butyl-2-(4-isothiocyanatophenyl)pyrimidine is a useful research compound. Its molecular formula is C15H15N3S and its molecular weight is 269.4 g/mol. The purity is usually 95%.
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properties

CAS RN

101478-41-5

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

5-butyl-2-(4-isothiocyanatophenyl)pyrimidine

InChI

InChI=1S/C15H15N3S/c1-2-3-4-12-9-16-15(17-10-12)13-5-7-14(8-6-13)18-11-19/h5-10H,2-4H2,1H3

InChI Key

QVSUZCIVIDTTBM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)N=C=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.77 g of triethylammonium p-(5-butyl-2-pyrimidinyl)-phenyldithiocarbamate were largely dissolved in 60 ml of chloroform and 2.5 ml of triethylamine. The mixture was subsequently treated dropwise with 2.00 ml of methyl chloroformate within 5 minutes while stirring and cooling with an ice bath The ice bath was removed after 10 minutes. After a further 60 minutes the yellowish solution was washed once with 20 ml of 0.5 N hydrochloric acid and three times with 20 ml of water each time, dried over sodium sulphate and concentrated. Chromatography of the residue on 60 g of silica gel with hexane/ethyl acetate (vol. 95:5) gave 3.65 g of p-(5-butyl-2-pyrimidinyl)phenyl isothiocyanate which was recrystallized twice from hexane for further purification. Yield 3.17 g; m.p. (C-S) 60.8° C., cl.p. (S-I) 77.8° C.
Name
triethylammonium p-(5-butyl-2-pyrimidinyl)-phenyldithiocarbamate
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

6.77 g of triethylammonium p-(5-butyl-2-pyrimidinyl)phenyldithiocarbamate were largely dissolved in 60 ml of chloroform and 2.5 ml of triethylamine. The mixture was subsequently treated dropwise with 2.00 ml of methyl chloroformate within 5 minutes while stirring and cooling with an ice bath. The ice bath was removed after 10 minutes. After a further 60 minutes the yellowish solution was washed once with 20 ml of 0.5N hydrochloric acid and three times with 20 ml of water each time, dried over sodium sulphate and concentrated. Chromatography of the residue on 60 g of silica gel with hexane/ethyl acetate (vol. 95:5) gave 3.65 g of p-(5-butyl-2-pyrimidinyl)phenyl isothiocyanate which was recrystallized twice from hexane for further purification. Yield 3.17 g; m.p. (C--S) 60.8° C., cl.p. (S--I) 77.8° C.
Name
triethylammonium p-(5-butyl-2-pyrimidinyl)phenyldithiocarbamate
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Three

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